molecular formula C8H14ClNO B13304940 3,4-Dimethylpiperidine-1-carbonyl chloride

3,4-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B13304940
M. Wt: 175.65 g/mol
InChI Key: WOECGNCZCOVPNI-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidine-1-carbonyl chloride ( 1597853-94-5) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This piperidine derivative is specifically designed for the synthesis of more complex molecules, particularly through its role as a versatile intermediate in the formation of amide bonds. Its molecular formula is C8H14ClNO, and it has a molecular weight of 175.66 g/mol . The primary research application of this compound lies in its function as a key precursor in the development of potential therapeutic agents. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making this carbonyl chloride a crucial reagent for constructing novel bioactive compounds . Its specific structure, featuring carbonyl chloride functionality on a 3,4-dimethylpiperidine scaffold, makes it a valuable intermediate for creating diverse chemical libraries for biological screening. Piperidine-based compounds are extensively investigated for their interactions with various biological targets, including the central nervous system . Key Specifications: • CAS Number: 1597853-94-5 • Molecular Formula: C8H14ClNO • Molecular Weight: 175.66 g/mol • SMILES: O=C(Cl)N1CC(C)C(C)CC1 This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3,4-dimethylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO/c1-6-3-4-10(8(9)11)5-7(6)2/h6-7H,3-5H2,1-2H3

InChI Key

WOECGNCZCOVPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Carbonyl Chloride Formation

One of the most established methods for preparing carbonyl chlorides, including 3,4-Dimethylpiperidine-1-carbonyl chloride, is the reaction of the corresponding carboxylic acid with phosgene. This method is well-documented in patent literature and offers high selectivity and yields under controlled conditions.

Process Description:

  • The carboxylic acid precursor of 3,4-dimethylpiperidine is reacted with phosgene in the presence of a catalyst.
  • The reaction temperature ranges from 20°C to 140°C, with a preferred range of 30°C to 80°C.
  • Pressure conditions vary from 0.01 to 50 bar, typically atmospheric pressure (~1 bar) is used.
  • Catalysts employed are often adducts formed between phosgene and N,N-disubstituted formamides, which enhance the reaction rate and selectivity.

Reaction Scheme:

$$
\text{3,4-Dimethylpiperidine carboxylic acid} + \text{Phosgene} \xrightarrow[\text{Catalyst}]{30-80^\circ C} \text{3,4-Dimethylpiperidine-1-carbonyl chloride} + \text{HCl}
$$

Key Parameters:

Parameter Range/Value Notes
Temperature 20°C – 140°C Preferably 30°C – 80°C
Pressure 0.01 – 50 bar Typically ~1 bar (atmospheric pressure)
Catalyst Phosgene + N,N-disubstituted formamide adduct Enhances reaction efficiency
Molar Ratio (Acid:Phosgene) 0.8:1 to 1.2:1 Preferably 1:1

This method allows for both stepwise and continuous feeding of reactants, providing flexibility for scale-up and industrial applications.

Thionyl Chloride Chlorination of 3,4-Dimethylpiperidine

An alternative and widely used chlorinating agent for the synthesis of acid chlorides is thionyl chloride (SOCl₂). In this method, 3,4-dimethylpiperidine is reacted with thionyl chloride to introduce the carbonyl chloride functionality.

Process Description:

  • The 3,4-dimethylpiperidine or its carboxylic acid derivative is refluxed with excess thionyl chloride.
  • The reaction typically proceeds under anhydrous conditions to prevent hydrolysis.
  • Byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are evolved and removed.
  • The reaction is monitored until completion, followed by purification steps to isolate the product.

Advantages:

  • Thionyl chloride is readily available and easier to handle compared to phosgene.
  • The reaction conditions are relatively mild.
  • Suitable for laboratory-scale synthesis.

Limitations:

  • Generation of corrosive gases requires appropriate ventilation and safety measures.
  • May require longer reaction times compared to phosgene methods.

Catalytic Adduct-Enhanced Phosgene Reaction

Recent advances have introduced catalytic adducts of phosgene with N,N-disubstituted formamides to improve the efficiency of the carbonyl chloride formation. This approach is particularly relevant for sensitive substrates like substituted piperidines.

Key Features:

  • The catalyst is formed by passing phosgene through a stationary phase containing the adduct.
  • The carboxylic acid substrate is then passed through this catalytic bed.
  • This method allows for continuous processing and improved selectivity.
  • Reaction parameters such as temperature and pressure are optimized to minimize side reactions.

Comparative Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Phosgene with Catalyst 3,4-Dimethylpiperidine carboxylic acid + Phosgene + Catalyst 30–80°C, ~1 bar, catalytic bed High selectivity, scalable, continuous process Phosgene toxicity, requires catalyst
Thionyl Chloride Chlorination 3,4-Dimethylpiperidine or acid + SOCl₂ Reflux, anhydrous conditions Readily available reagents, mild conditions Generates corrosive gases, longer reaction times
Catalytic Adduct Phosgene Method Carboxylic acid + Phosgene + N,N-disubstituted formamide adduct 20–140°C, 0.01–50 bar Enhanced reaction rate and selectivity Complex catalyst preparation

Chemical Reactions Analysis

Nucleophilic Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

  • Amidation : Reacts with primary/secondary amines to form carboxamides.

  • Esterification : Forms esters with alcohols under mild conditions.

  • Thioester Formation : Reacts with thiols to yield thioesters.

Steric hindrance from the 3,4-dimethyl groups reduces reactivity with bulky nucleophiles compared to unsubstituted piperidine analogs .

Cross-Coupling Reactions

Rhodium-catalyzed asymmetric carbometalation enables enantioselective synthesis of 3-substituted piperidines. This method, demonstrated with dihydropyridines, produces tetrahydropyridine intermediates that are hydrogenated to yield chiral piperidines (e.g., precursors to Niraparib) .

Electrophilic Aromatic Substitution

The electron-withdrawing carbonyl chloride group directs electrophiles to the piperidine ring’s meta positions. Nitration and halogenation occur under standard conditions but are less common due to competing side reactions.

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
AmidationTriethylamine, dichloromethane, 30–40°CCarboxamide derivatives81–95
HydrogenationPd/C, H₂, methanolSaturated piperidine derivatives68–76
Friedel-Crafts AcylationAlCl₃, aromatic substratesAryl ketones60–75*
Rh-Catalyzed CarbometalationRh(cod)(OH)₂, boronic acids3-Substituted tetrahydropyridines70–88

*Theoretical yield based on analogous reactions.

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism:

    • Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

    • Elimination of chloride ion to regenerate the carbonyl group.

  • Rh-Catalyzed Carbometalation : Involves transmetalation of Rh complexes with boronic acids, followed by regioselective carbometalation and protodemetalation .

Comparative Reactivity

Feature3,4-Dimethylpiperidine-1-carbonyl ChloridePiperidine-1-carbonyl Chloride
Steric HindranceHigh (3,4-dimethyl groups)Low
Reaction Rate with AminesSlowerFaster
Enantioselective PotentialHigh (via Rh catalysis)Limited

Scientific Research Applications

3,4-Dimethylpiperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogous piperidine derivatives:

Compound Name Molecular Formula Substituents Functional Group
3,4-Dimethylpiperidine-1-carbonyl chloride C₈H₁₂ClNO 3-CH₃, 4-CH₃ Carbonyl chloride (COCl)
Piperidine-1-carbonyl chloride C₆H₁₀ClNO None Carbonyl chloride (COCl)
4-(3,4-Dichlorobenzyl)piperidine hydrochloride C₁₂H₁₆Cl₃N 4-(3,4-dichlorobenzyl) Hydrochloride salt (HCl)
3,4-Dimethylpiperidine hydrochloride C₇H₁₆ClN 3-CH₃, 4-CH₃ Hydrochloride salt (HCl)

Functional Group Reactivity

  • Carbonyl Chloride vs. Hydrochloride Salts : The carbonyl chloride group in 3,4-dimethylpiperidine-1-carbonyl chloride enables direct nucleophilic acyl substitution (e.g., with amines to form ureas), whereas hydrochloride salts (e.g., 4-(3,4-dichlorobenzyl)piperidine hydrochloride) require deprotonation for further reactivity .
  • Steric Effects : The 3,4-dimethyl substituents in the target compound introduce steric hindrance, slowing reactions compared to unsubstituted piperidine-1-carbonyl chloride.

Comparative Data Analysis

Physicochemical Properties

Property 3,4-Dimethylpiperidine-1-carbonyl chloride Piperidine-1-carbonyl chloride 4-(3,4-Dichlorobenzyl)piperidine hydrochloride
Molecular Weight (g/mol) 173.64 147.60 296.62
Melting Point (°C) Not reported 45–50 210–215 (decomposes)
Solubility Polar aprotic solvents Similar Water-miscible (as salt)
Hydrolysis Sensitivity High High Low

Biological Activity

3,4-Dimethylpiperidine-1-carbonyl chloride is an organic compound that belongs to the class of piperidine derivatives. Its chemical structure includes a piperidine ring substituted with two methyl groups and a carbonyl chloride functional group. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

PropertyValue
Molecular Formula C8H14ClN
Molecular Weight 175.66 g/mol
IUPAC Name 3,4-Dimethylpiperidine-1-carbonyl chloride
CAS Number 1597853-94-5

The biological activity of 3,4-Dimethylpiperidine-1-carbonyl chloride is primarily linked to its ability to interact with various biological targets. The carbonyl chloride group is known to facilitate nucleophilic attack by biological molecules, leading to the formation of amides or other derivatives that can modulate biological pathways. This interaction can influence enzyme activity and receptor binding, which are critical for therapeutic effects.

Pharmacological Applications

  • Anticancer Activity : Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 3,4-Dimethylpiperidine-1-carbonyl chloride have shown cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell proliferation .
  • Neuroprotective Effects : Research has suggested that piperidine derivatives can act as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of MAO-B by these compounds could lead to increased levels of neurotransmitters like dopamine and serotonin, providing neuroprotective benefits .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease management. In vitro studies have demonstrated that certain piperidine derivatives possess strong AChE inhibitory activity, suggesting potential for cognitive enhancement .

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to 3,4-Dimethylpiperidine-1-carbonyl chloride exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .

Case Study 2: Neuroprotection

In a neuroprotection study, a series of piperidine derivatives were evaluated for their MAO-B inhibitory activity. The findings revealed that certain derivatives showed significant inhibition at low micromolar concentrations, indicating their potential as therapeutic agents for neurodegenerative disorders .

Recent Advances in Synthesis

Recent literature highlights innovative synthetic routes for piperidine derivatives that enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to optimize the production of compounds like 3,4-Dimethylpiperidine-1-carbonyl chloride .

Comparative Studies

Comparative studies have been conducted to assess the biological activities of various piperidine derivatives against known standards. These studies often focus on structure-activity relationships (SAR), elucidating how modifications in the piperidine structure can enhance or diminish biological efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dimethylpiperidine-1-carbonyl chloride, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves reacting 3,4-dimethylpiperidine with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane under inert conditions. After reaction completion, the product is purified via fractional distillation or recrystallization. Purity validation requires a combination of techniques:

  • Titration : Use alcoholic sodium hydroxide to titrate residual HCl, ensuring stoichiometric equivalence .
  • Spectroscopy : Confirm structural integrity via IR (peaks at ~1800 cm⁻¹ for carbonyl chloride) and ¹³C NMR (carbonyl carbon resonance ~170 ppm) .
  • HPLC : Quantify impurities using a C18 column with UV detection at 220 nm. Purity should exceed 98% for research-grade material .

Advanced: How do steric effects from the 3,4-dimethyl groups influence nucleophilic acyl substitution reactivity?

Methodological Answer:
The 3,4-dimethyl substituents introduce steric hindrance, slowing reaction kinetics with bulky nucleophiles (e.g., secondary amines). To study this:

  • Kinetic Experiments : Compare reaction rates with unsubstituted piperidine carbonyl chloride using pseudo-first-order conditions. Monitor progress via ¹H NMR or LC-MS .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition-state geometries and quantify steric barriers .
  • Case Study : In esterification with phenol, yields drop by ~20% compared to non-methylated analogs due to hindered nucleophile access .

Basic: What analytical techniques are critical for resolving contradictory spectral data (e.g., unexpected carbonyl shifts)?

Methodological Answer:
Contradictions often arise from solvent effects or residual moisture. Resolve via:

  • Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to eliminate solvent-dependent shifts .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS to rule out degradation products.
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in hexane/ethyl acetate mixtures .

Advanced: How can this compound be optimized as a building block for chiral ligand synthesis?

Methodological Answer:
The 3,4-dimethyl groups provide a chiral scaffold. To exploit this:

  • Enantiomeric Resolution : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol to separate enantiomers .
  • Coordination Studies : Screen metal complexes (e.g., PdCl₂) via UV-vis and cyclic voltammetry to assess ligand-metal binding efficiency .
  • Catalytic Testing : Evaluate asymmetric induction in model reactions (e.g., aldol additions) under varying temperatures and solvents .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:
Carbonyl chlorides hydrolyze readily. Storage protocols include:

  • Anhydrous Conditions : Store under argon in flame-sealed ampules with molecular sieves (3Å) .
  • Low Temperature : Maintain at -20°C to slow degradation; monitor via periodic FTIR for carbonyl peak integrity .
  • Stability Testing : Accelerate aging at 40°C/75% RH for 4 weeks; ≤5% hydrolysis is acceptable .

Advanced: How can mechanistic studies differentiate between SN1 and SN2 pathways in its reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated nucleophiles (e.g., D₂O vs. H₂O). SN1 shows negligible KIE, while SN2 exhibits significant primary KIE .
  • Stereochemical Inversion : React with chiral alcohols (e.g., (R)-2-octanol) and analyze product configuration via polarimetry or Mosher ester analysis .
  • Solvent Polarity : Increase dielectric constant (e.g., switch from THF to DMF); SN1 rates rise due to carbocation stabilization .

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